molecular formula C5H2BrCl2NO2S B015958 5-Bromo-6-chloropyridine-3-sulfonyl chloride CAS No. 216394-05-7

5-Bromo-6-chloropyridine-3-sulfonyl chloride

Cat. No. B015958
M. Wt: 290.95 g/mol
InChI Key: TURGMVYIESHZBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including the use of sulfur-substituted derivatives and the stepwise displacement of chloride by sulfide. These processes typically involve reactions with specific reagents under controlled conditions to achieve the desired substitution patterns on the pyridine ring (Michel & Mccarley, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-6-chloropyridine-3-sulfonyl chloride has been analyzed using various techniques, including X-ray diffraction. These studies help determine the arrangement of atoms within the molecule and the configuration of its substituents, providing insights into its chemical behavior and reactivity (Zhou et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-6-chloropyridine-3-sulfonyl chloride and its derivatives include chlorosulfonylation, which introduces sulfonyl groups to various substrates, demonstrating the compound's utility in organic synthesis (Zeng, Ilies, & Nakamura, 2012). This reactivity is exploited in synthesizing complex molecules with potential applications in various industries.

Physical Properties Analysis

The physical properties of compounds like 5-Bromo-6-chloropyridine-3-sulfonyl chloride, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different chemical contexts. These properties are determined through empirical studies and contribute to the compound's handling and application in synthesis processes.

Chemical Properties Analysis

The chemical properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride, such as reactivity towards nucleophiles, electrophiles, and various reagents, are central to its utility in organic synthesis. Studies have shown that the compound participates in a range of chemical reactions, enabling the construction of complex molecular architectures with diverse functional groups (Zeng, Ilies, & Nakamura, 2012).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-6-chloropyridine-3-sulfonyl chloride is used in the synthesis of various heterocyclic compounds. For example, in studies involving thiophene derivatives, this compound has been involved in reactions leading to various sulfonamides, sulfonyl azides, and indole derivatives (Obafemi, 1982). Additionally, its derivatives have been used as intermediates in the synthesis of novel insecticides (Wen-bo, 2011).

Antimicrobial Activity

Derivatives of 5-Bromo-6-chloropyridine-3-sulfonyl chloride have been explored for their antimicrobial properties. Research has shown that certain triazole derivatives exhibit antimicrobial activity, which can be useful in pharmaceutical applications (El-Sayed, 2006).

Catalysis in Organic Reactions

This compound has been used in catalytic processes to achieve selective amination, particularly in the synthesis of amino-substituted pyridines. Such catalytic processes are important for developing efficient synthetic routes in organic chemistry (Ji, Li, & Bunnelle, 2003).

Antitumor Activity

The derivatives of 5-Bromo-6-chloropyridine-3-sulfonyl chloride have also been studied for their potential antitumor activities. Research has delved into the synthesis and structural analysis of these compounds, exploring their effects on various biological targets such as PI3Kα kinase, which is relevant in cancer therapy (Zhou et al., 2015).

X-Ray Crystal Structure and Computational Studies

The compound's derivatives have been subject to X-ray crystallography and computational studies, contributing to a deeper understanding of molecular structures and interactions, which is crucial in the development of new materials and drugs (Shen et al., 2014).

Drug Development for Neurological Disorders

Studies on derivatives of 5-Bromo-6-chloropyridine-3-sulfonyl chloride have contributed to the development of potential drug candidates for Alzheimer's disease. This includes the synthesis and evaluation of new compounds for their enzyme inhibition activity, highlighting the compound's role in advancing neurological drug research (Rehman et al., 2018).

Future Directions

The future directions for the use of 5-Bromo-6-chloropyridine-3-sulfonyl chloride are not explicitly mentioned in the search results. However, it is used for proteomics research45, which suggests it may have applications in the study of proteins.


Relevant Papers
The search results did not provide specific papers related to 5-Bromo-6-chloropyridine-3-sulfonyl chloride. For more detailed information, it would be beneficial to conduct a thorough literature review in scientific databases.


properties

IUPAC Name

5-bromo-6-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGMVYIESHZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383146
Record name 5-bromo-6-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyridine-3-sulfonyl chloride

CAS RN

216394-05-7
Record name 5-Bromo-6-chloro-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216394-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-6-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-chloropyridine-3-sulfonyl chloride
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Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 6-amino-5-bromopyridine-3-sulfonic acid (12.65 g; 50.00 mmol) in HCl (60 ml; 5 N solution in water) was treated carefully with a solution of sodium nitrite (3.80 g; 55.0 mmol) in water (15 ml) and stirred at 0° C. for 1 hour. The solvents were evaporated and the residue was dried under high vacuum for 2 days, then treated with phosphorus pentachloride (15.00 g; 72 mmol) and phosphorus oxide chloride (0.50 ml; 5.5 mmol). The solid mixture was heated at 125° C. to give a refluxing solution. After heating at 75° C. for 3 hours, the solution was cooled and carefully poured on crushed ice. EtOAc was added and the phases separated. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a brown oil (14.91 g, quantitative yield), which was used without purification.
Quantity
12.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
phosphorus oxide chloride
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Sapegin, SA Kalinin, AV Smirnov… - European Journal of …, 2015 - Wiley Online Library
… 3-Bromo-2-chloro-5-pyrrolidin-1-ylsulfonylpyridine (8d): 5-Bromo-6-chloropyridine-3-sulfonyl chloride (5.0 g, 17 mmol), which was prepared as previously described,28 and …
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
… Solid R-9 (66 mg, 0,.33 mol) was added to a solution of 5-bromo-6-chloropyridine-3-sulfonyl chloride (102 mg, 0.35 mol) in CH 2 Cl 2 (3 mL). Triethylamine (0.3 mL, 2 mmol) was added, …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
NP Tu, PA Searle, K Sarris - Journal of Laboratory …, 2016 - journals.sagepub.com
… To demonstrate the flexibility and versatility of the system, a three-step matrix library of 3 × 3 × 4 using 5-bromo-6-chloropyridine-3-sulfonyl chloride 5 (Sigma-Aldrich; CAS: 216394-05-7…

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